molecular formula C20H13BrClN7 B11070759 6-{(2E)-2-[(5-bromo-1H-indol-3-yl)methylidene]hydrazinyl}-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine

6-{(2E)-2-[(5-bromo-1H-indol-3-yl)methylidene]hydrazinyl}-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11070759
M. Wt: 466.7 g/mol
InChI Key: JJHKWSNJSQYRTF-BHGWPJFGSA-N
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Description

5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves multicomponent reactions (MCRs). These reactions are known for their efficiency and sustainability, as they allow the combination of multiple starting materials in a single step to produce complex molecules . For instance, the reaction of 5-bromo-1H-indole-3-carbaldehyde with appropriate triazole and pyridazine derivatives in the presence of suitable catalysts and solvents can yield the desired compound .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Mechanism of Action

The mechanism of action of 5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE involves its interaction with specific molecular targets in the cell. The indole moiety can interact with various enzymes and receptors, modulating their activity. The triazole and pyridazine rings can further enhance the compound’s binding affinity and specificity for these targets . This multi-target approach can lead to the modulation of multiple signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE lies in its combination of the indole, triazole, and pyridazine moieties. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C20H13BrClN7

Molecular Weight

466.7 g/mol

IUPAC Name

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C20H13BrClN7/c21-14-3-6-17-16(9-14)13(10-23-17)11-24-25-18-7-8-19-26-27-20(29(19)28-18)12-1-4-15(22)5-2-12/h1-11,23H,(H,25,28)/b24-11+

InChI Key

JJHKWSNJSQYRTF-BHGWPJFGSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)N/N=C/C4=CNC5=C4C=C(C=C5)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)NN=CC4=CNC5=C4C=C(C=C5)Br)Cl

Origin of Product

United States

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